molecular formula C6H7ClN2 B8816513 (4-Chloropyridin-3-YL)methanamine

(4-Chloropyridin-3-YL)methanamine

Cat. No.: B8816513
M. Wt: 142.58 g/mol
InChI Key: ORHVJXZYOADENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloropyridin-3-YL)methanamine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

(4-chloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H7ClN2/c7-6-1-2-9-4-5(6)3-8/h1-2,4H,3,8H2

InChI Key

ORHVJXZYOADENO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (0.81 g, 3.1 mmol) was added to a solution of the above 3-azidomethyl-4-chloro-pyridine (0.47 g, 3.1 mmol) in anhydrous THF (10 mL) at 0° C. The reaction mixture was warmed to room temperature and stirred for 18 h. The reaction mixture was then diluted with NH4OH (3 mL) and stirred for another 3 h. 3M NaOH was then added to the reaction mixture and stirred for 1 h. The mixture was acidified to pH 2 by adding 4M HCl solution. The mixture was diluted with ether and the layers were separated. The aqueous layer was extracted with ether and then basified with 2M NaOH solution. The aqueous solution was extracted with CH2Cl2 (×3). The combined organic phase was dried over MgSO4 and concentrated in vacuo to afford a pale yellow oily solid. This product was diluted with ether and filtered. The filtrated was concentrated in vacuo to afford a pale yellow oil. The crude product was purified by silica gel column chromatography using 20:1 CH2Cl2:MeOH as an eluent to afford 0.21 g (53%) of 3-aminomethyl-4-chloropyridine as a colorless oil.
Quantity
0.81 g
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reactant
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0.47 g
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10 mL
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3 mL
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